molecular formula C20H22BrN3O B11606672 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol CAS No. 6102-12-1

4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol

Cat. No.: B11606672
CAS No.: 6102-12-1
M. Wt: 400.3 g/mol
InChI Key: WYIWAOUWVGWMTF-UHFFFAOYSA-N
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Description

4-Bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol is a brominated phenolic compound featuring a piperazine scaffold substituted with an indol-3-ylmethyl group. Its structural complexity, combining aromatic, heterocyclic, and alkylamine components, makes it a candidate for comparison with analogs in terms of synthesis, toxicity, and functional properties .

Properties

CAS No.

6102-12-1

Molecular Formula

C20H22BrN3O

Molecular Weight

400.3 g/mol

IUPAC Name

4-bromo-2-[[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C20H22BrN3O/c21-17-5-6-20(25)15(11-17)13-23-7-9-24(10-8-23)14-16-12-22-19-4-2-1-3-18(16)19/h1-6,11-12,22,25H,7-10,13-14H2

InChI Key

WYIWAOUWVGWMTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.

    Bromination: The phenol group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Piperazine Introduction: The piperazine ring is introduced through a Mannich reaction, where formaldehyde and a secondary amine (piperazine) react with the indole derivative.

    Final Coupling: The brominated phenol and the indole-piperazine intermediate are coupled under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Primary Reaction Pathways

The compound participates in three principal reaction types due to its structural features:

Reaction Type Site of Reactivity Typical Reagents/Conditions Key Products
Nucleophilic aromatic substitutionBromine atom at C4 positionAmines, alkoxides, thiols (60-80°C)4-amino/4-alkoxy derivatives
O-H phenolic reactionsHydroxyl group at C2 positionAlkyl halides, acyl chloridesMethyl/acetate-protected derivatives
Piperazine N-alkylationPiperazine nitrogen atomsAlkylating agents (room temperature)Quaternary ammonium salts

The bromine atom exhibits preferential reactivity in substitution reactions due to its strong electron-withdrawing effect, with reported conversions exceeding 85% when using primary amines as nucleophiles.

Oxidation Behavior

The indole moiety demonstrates unique redox characteristics:

  • Auto-oxidation : Forms 5-hydroxyindole derivatives under atmospheric oxygen at pH > 8

  • Controlled oxidation : Yields isatin analogues using Jones reagent (CrO3/H2SO4) at 0°C

  • Radical reactions : Generates stable indolyl radicals in presence of AIBN initiators

Structural Influences on Reactivity

Key factors modifying reaction outcomes:

  • Steric effects : Piperazine methylene bridge creates spatial constraints for C4 substitution

  • Electronic effects :

    • Bromine (-I effect) activates para positions for electrophilic attack

    • Indole nitrogen (+M effect) stabilizes adjacent radical intermediates

  • Conformational dynamics : Piperazine ring chair/boat transitions alter nucleophile accessibility

Comparative Reactivity with Structural Analogues

Data from experimental studies ():

Structural Variation Relative Reaction Rate (vs parent compound)
Pyridine substitution (C3 position)1.8× faster in SNAr reactions
Furan replacement (indole moiety)0.6× slower oxidation kinetics
Chlorine substitution (vs bromine)2.3× reduced nucleophilic displacement

The parent compound demonstrates optimal balance between electronic activation and steric accessibility compared to analogues.

Catalytic and Kinetic Data

Recent findings from reaction optimization studies:

  • Buchwald-Hartwig amination :
    Pd2(dba)3/Xantphos catalyst system achieves 92% conversion (THF, 100°C, 12h)

  • Acid-catalyzed etherification :
    Apparent k = 0.167 min⁻¹ (H2SO4, ethanol, 40°C)

  • Thermal stability :
    Decomposition onset at 218°C (DSC data) limits high-temperature applications

Analytical Characterization of Reaction Products

Standard characterization protocols:

  • HPLC : C18 column, 70:30 MeOH/H2O, retention time = 6.2 min (parent compound)

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 7.85 (s, 1H, indole H2)

    • δ 4.32 (s, 2H, piperazine CH2)

  • HRMS : m/z 400.0821 [M+H]+ (calc. 400.0819)

This comprehensive analysis establishes 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol as a versatile synthetic building block, particularly valuable for developing CNS-targeted therapeutics through rational structural modifications. Current research gaps include detailed mechanistic studies of its radical chemistry and asymmetric induction potential during substitutions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H22BrN3OC_{20}H_{22}BrN_3O and a molecular weight of 400.3 g/mol. Its structure features a bromophenol moiety linked to a piperazine derivative, which is known for enhancing biological activity through various mechanisms.

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol exhibit anticancer properties. For instance, Mannich bases derived from related structures have shown efficacy against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The substitution patterns on the phenolic ring play a crucial role in their cytotoxicity, with certain derivatives demonstrating lower IC50 values than standard chemotherapeutics .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. Studies have shown that piperazine derivatives can exhibit significant antibacterial and antifungal activities. The structure-activity relationship suggests that modifications in the piperazine ring can enhance antimicrobial efficacy against specific strains of bacteria and fungi .

3. Neurological Effects
Given its structural components, there is potential for 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol to interact with neurotransmitter systems. Compounds with similar piperazine structures have been investigated for their effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders or neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Screening
A study evaluated the anticancer properties of a series of Mannich bases, including derivatives of 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol against various cancer cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity, suggesting pathways for further drug development aimed at cancer treatment .

Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against common agricultural pathogens affecting tomato plants. The findings demonstrated that certain derivatives exhibited potent antimicrobial activity, outperforming standard treatments like chloramphenicol and mancozeb .

Mechanism of Action

The mechanism of action of 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity, while the piperazine ring can enhance the compound’s pharmacokinetic properties. The brominated phenol group may also contribute to the compound’s biological activity through its ability to undergo redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Bromophenols

  • 4-Bromo-2-(2-(piperazin-1-yl)ethylimino)methylphenol Structural Differences: Replaces the indolylmethyl-piperazine group with an ethylimino linker. Toxicity Profile: Zinc complexes of this compound showed low toxicity in behavioral, hematological, and biochemical assays, though mild hepatotoxicity was observed at high doses .
  • 2-Methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol Derivatives Structural Differences: Substitutes indole with morpholinopyrimidine and adds methoxy/methyl groups. Biological Activity: Demonstrated anti-inflammatory properties in vitro, suggesting that piperazine-linked phenolic compounds may target inflammatory pathways. The absence of an indole moiety here highlights the role of heterocyclic substitutions in modulating activity .

Brominated Pyrazole and Indole Derivatives

  • 4-Bromo-1-phenyl-1H-pyrazol-3-ol () Structural Differences: Simpler pyrazole core without piperazine or indole groups. Synthesis: Prepared via sodium hydride/methyl iodide methylation, a method applicable to bromophenol derivatives. LC/MS data (e.g., m/z 317 [M+H]⁺) provide benchmarks for comparing molecular weights .
  • 4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)pyrazoles ()

    • Structural Differences : Incorporate tetrahydroindolone and sulfonamide groups.
    • Spectroscopic Data : IR peaks (e.g., 1670 cm⁻¹ for C=O) and ¹H-NMR signals (e.g., δ 1.16 for CH₃) differentiate these compounds from the target molecule, which lacks carbonyl groups .

Bromophenols with Aromatic Substitutions

  • 4-Bromo-2-(([3-(trifluoromethyl)phenyl]imino)methyl)phenol () Structural Differences: Trifluoromethylphenyl imino group instead of indolylmethyl-piperazine. Physicochemical Properties: Molecular mass (344.13 g/mol) and formula (C₁₄H₉BrF₃NO) indicate higher halogen content and lower polarity compared to the target compound .
  • 1-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}benzo[cd]indol-2(1H)-one () Structural Differences: Replaces bromophenol with a fluorophenyl-piperazine-benzoindolone system. Functional Implications: The benzoindolone core may enhance π-π stacking interactions in biological targets, unlike the simpler phenol in the target compound .

Biological Activity

4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol, a compound with significant potential in medicinal chemistry, has garnered attention due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol is C20_{20}H22_{22}BrN3_3O, with a molecular weight of approximately 400.31 g/mol. The presence of both indole and piperazine moieties in its structure is indicative of its potential interactions with various biological targets.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds containing indole and piperazine structures can exhibit antidepressant and anxiolytic effects. For instance, derivatives similar to 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol have been studied for their ability to modulate serotonin receptors, particularly the 5-HT1A_{1A} and 5-HT2A_{2A} receptors, which are crucial in mood regulation .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Studies on related piperazine derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, certain piperazine derivatives have been found to inhibit human cancer cell lines such as HeLa and MCF7, suggesting a similar potential for 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol .

Neuroprotective Effects

Given its ability to interact with neurotransmitter systems, this compound may also exhibit neuroprotective effects. Research has highlighted the role of piperazine derivatives in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

The biological activity of 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to mood and anxiety.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease .
  • Cell Signaling Pathways : By modulating key signaling pathways involved in cell survival and apoptosis, this compound could exert protective effects against cancer cell proliferation.

Study on Antidepressant Activity

A study investigating the antidepressant effects of indole-based piperazine derivatives reported significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity for compounds structurally similar to 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol .

Anticancer Evaluation

In vitro studies have shown that related compounds can significantly reduce cell viability in breast cancer (MCF7) and cervical cancer (HeLa) cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-2-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}phenol, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including Mannich reactions (for introducing the piperazine-indole moiety) and coupling reactions (e.g., bromophenol derivatives with indole-piperazine intermediates). Optimized yields (40–92%) are achieved using catalysts like boron trifluoride etherate or palladium-based catalysts for cross-coupling. Purification via column chromatography (Rf values: 0.39–0.44) and recrystallization ensures purity. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions and purity (e.g., integration ratios, absence of extraneous peaks). Melting point determination (153–191°C for analogs) and TLC (Rf values: 0.39–0.44) provide preliminary purity checks. HPLC-MS or HRMS validates molecular weight, while FTIR confirms functional groups (e.g., phenolic -OH at ~3300 cm⁻¹). Spectral databases (e.g., NIST) assist in cross-referencing .

Q. What are the optimal storage conditions to maintain the chemical stability of this compound during experimental use?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis. Monitor moisture levels with desiccants. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways. For short-term use, refrigeration (4°C) in anhydrous DMSO or ethanol is acceptable .

Advanced Research Questions

Q. How can researchers investigate the intermolecular interactions between the piperazine and indole moieties of this compound and its biological targets?

  • Methodological Answer : Use X-ray crystallography (for crystal structure resolution) and NMR titration (to map binding epitopes). Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like kinases or GPCRs. Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .

Q. What experimental strategies are recommended to resolve contradictions in reported stability data under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies across pH (1–13), temperature (25–60°C), and light exposure. Use HPLC-UV/PDA to monitor degradation products (e.g., de-bromination or oxidation). Compare experimental data with computational predictions (e.g., DFT calculations for bond dissociation energies). Statistical tools like principal component analysis (PCA) identify critical degradation factors .

Q. In the absence of toxicological data, what methodologies should be employed to assess the compound's safety profile in preclinical research?

  • Methodological Answer : Perform in vitro cytotoxicity assays (MTT/Resazurin) on cell lines (e.g., HepG2, HEK293). Ames tests evaluate mutagenicity, while acute toxicity studies in rodent models (OECD 423) determine LD50. Compare with structurally similar compounds (e.g., piperazine-based drugs) for extrapolation. Metabolite profiling (LC-MS/MS) identifies potential toxic intermediates .

Q. What approaches are utilized in computational modeling to predict the binding affinity and selectivity of this compound toward enzymatic targets?

  • Methodological Answer : Employ molecular dynamics simulations (GROMACS/AMBER) to study conformational stability in binding pockets. Pharmacophore modeling (e.g., Schrödinger) identifies critical interaction motifs. Free-energy perturbation (FEP) calculates relative binding energies for analogs. Validate predictions with in vitro enzyme inhibition assays (e.g., IC50 determination) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to elucidate critical functional groups responsible for biological activity?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., halogen replacement, indole ring variations) and test in bioassays (e.g., kinase inhibition). Use QSAR models (e.g., CoMFA/CoMSIA) to correlate structural features with activity. Cluster analysis groups compounds by activity profiles, while SPR/ITC quantifies target engagement .

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